(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER (5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER
Brand Name: Vulcanchem
CAS No.: 105219-75-8
VCID: VC0034090
InChI: InChI=1S/C11H12N2O3S/c1-5-6(2)17-11-9(5)10(15)12-7(13-11)4-8(14)16-3/h4H2,1-3H3,(H,12,13,15)
SMILES: CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol

(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER

CAS No.: 105219-75-8

Main Products

VCID: VC0034090

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29 g/mol

(5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER - 105219-75-8

CAS No. 105219-75-8
Product Name (5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETIC ACID METHYL ESTER
Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
IUPAC Name methyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetate
Standard InChI InChI=1S/C11H12N2O3S/c1-5-6(2)17-11-9(5)10(15)12-7(13-11)4-8(14)16-3/h4H2,1-3H3,(H,12,13,15)
Standard InChIKey HAHGFZCGLMLOCV-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C
Canonical SMILES CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C
PubChem Compound 2393687
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator